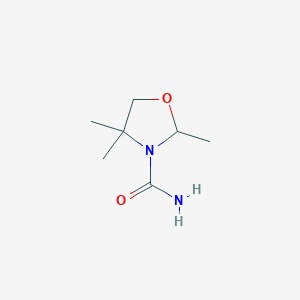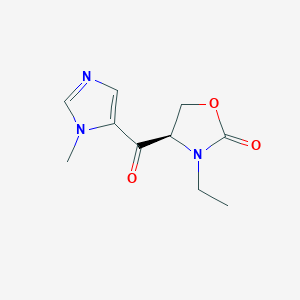![molecular formula C10H10N2O2 B12871427 1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminophenol with acetic anhydride can form the oxazole ring, which is then further functionalized to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with different functional groups, while substitution reactions can introduce a variety of new groups to the molecule.
Aplicaciones Científicas De Investigación
1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Oxazole derivatives, including this compound, have shown potential in medicinal chemistry for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the aminomethyl group can form specific interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the aminomethyl group, which may affect its biological activity.
2-(Aminomethyl)benzo[d]oxazole: Similar structure but different functional groups, leading to different chemical properties.
5-(Aminomethyl)oxazole: Similar aminomethyl group but different ring structure, affecting its reactivity and applications.
Uniqueness
1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the oxazole ring and the aminomethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-[5-(aminomethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,5,11H2,1H3 |
Clave InChI |
RDLMMXWWTOGAQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)



![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)




![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

-, (SP-4-3)-](/img/structure/B12871410.png)
